molecular formula C11H13BrN2O B7516272 1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea

1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea

Cat. No. B7516272
M. Wt: 269.14 g/mol
InChI Key: QOPVKTADEDEISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea, also known as BAY-41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). sGC is an enzyme that plays a critical role in the regulation of vascular tone, platelet aggregation, and other physiological processes. BAY-41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction.

Mechanism of Action

1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea activates sGC by binding to its heme group, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a potent vasodilator that relaxes smooth muscle cells and reduces vascular resistance, leading to increased blood flow and improved tissue perfusion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including vasodilation, antiplatelet activity, and anti-inflammatory effects. It has also been shown to improve endothelial function, reduce pulmonary vascular resistance, and improve cardiac function in animal models of pulmonary hypertension and heart failure.

Advantages and Limitations for Lab Experiments

1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea has several advantages for lab experiments, including its high potency, selectivity, and stability. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for research on 1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea, including its potential therapeutic applications in other diseases, such as stroke, diabetes, and cancer. Additionally, further studies are needed to explore its mechanisms of action and potential side effects, as well as to develop more efficient synthesis methods and delivery systems.

Synthesis Methods

1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea can be synthesized using various methods, including the reaction of 4-bromo-2-methylphenyl isocyanate with cyclopropylamine in the presence of a catalytic amount of triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to improve endothelial function, reduce pulmonary vascular resistance, and improve cardiac function in animal models of these diseases.

properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-7-6-8(12)2-5-10(7)14-11(15)13-9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPVKTADEDEISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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